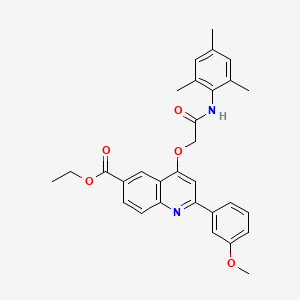

![molecular formula C21H19NO4S B2604109 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide CAS No. 2034474-03-6](/img/structure/B2604109.png)

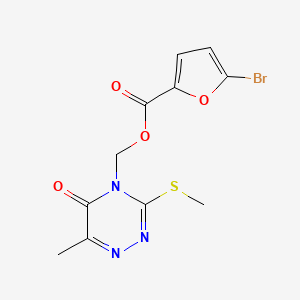

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups, including a benzodioxole, a thiophene, and an amide group. The benzodioxole group is a type of aromatic organic compound that consists of a benzene ring fused to a 1,3-dioxole . Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . The amide group is a functional group containing a carbonyl group linked to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The benzodioxole and thiophene rings are likely to contribute to the overall stability of the molecule due to their aromatic nature .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the benzodioxole and thiophene rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A novel series of compounds, including derivatives of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide, were designed, synthesized, and evaluated for their histone deacetylase inhibitory activity. These compounds demonstrated inhibitory effects with IC50 values as low as 0.3 μM, and some derivatives exhibited significant antiproliferative activity against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines. The thiophene substituted derivative and benzo[d][1,3]dioxole derivative were specifically highlighted for their potent cell-cycle arrest capabilities at the G2 phase (Jiao et al., 2009).

Chemoselective Synthesis

The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates was explored, resulting in the formation of N-(2-hydroxyphenyl)benzamides, compounds of biological interest. The process was elucidated through the formation of the corresponding thiourea followed by elimination of thiocyanic acid triggered by intramolecular nucleophilic attack, showcasing a novel approach to synthesizing biologically relevant compounds (Singh et al., 2017).

Site-Selective Hydroxyphenyloxylation

A palladium-catalyzed, site-selective p-hydroxyphenyloxylation of benzylic α-C(sp3)-H bonds with 1,4-benzoquinone using thioamide as a directing group was reported. This method achieved high yields and functional group tolerance, exclusively targeting α-C(sp3)-H bonds, thus presenting a precise approach to modifying molecular structures for potential therapeutic applications (Song et al., 2016).

Copper-Catalyzed Intramolecular Cyclization

The copper-catalyzed intramolecular cyclization of 1-acyl-3-(2-bromophenyl)thioureas using N-(4,5-dihydrooxazol-2-yl)benzamide as a novel ligand was successfully executed under mild conditions, yielding N-benzothiazol-2-yl-amides. This synthesis route demonstrates an efficient method for producing compounds that could have various pharmacological implications (Wang et al., 2008).

Enzyme Inhibition Activity

N-(3-Hydroxyphenyl)benzamide and its 3-O-derivatives were synthesized and evaluated for their enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes. This research contributes to the ongoing exploration of potential therapeutic agents for conditions associated with enzyme dysfunction (Abbasi et al., 2014).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-thiophen-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4S/c1-21(24,17-6-7-18-19(10-17)26-13-25-18)12-22-20(23)15-4-2-14(3-5-15)16-8-9-27-11-16/h2-11,24H,12-13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOHVQMEFGMYNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)(C3=CC4=C(C=C3)OCO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2604028.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2604029.png)

![N-(3-chloro-4-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2604034.png)

![5-(4-ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2604038.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2604040.png)

![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2604046.png)

![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2604049.png)